Chain-Length Structural Specificity for Tapentadol API: C5 Pent-2-enoyl Chloride vs C4 Crotonoyl Chloride
Pent-2-enoyl chloride (trans-2-pentenoic acid chloride) is the specified intermediate for the synthesis of (1S,2R)-Tapentadol hydrochloride, a centrally acting analgesic with dual mode of action and demonstrated efficacy in preclinical and clinical pain models . The 5-carbon backbone of pent-2-enoyl chloride directly supplies the pentyl moiety of the final API. Crotonoyl chloride, the closest commercial analog with a 4-carbon chain, cannot provide the required skeleton; substitution would produce a butyl rather than pentyl final drug, yielding a structurally distinct and unvalidated chemical entity.
| Evidence Dimension | Carbon backbone compatibility with final drug structure |
|---|---|
| Target Compound Data | C5 chain (pent-2-enoyl) matches Tapentadol pentyl skeleton |
| Comparator Or Baseline | Crotonoyl chloride: C4 chain; Pentanoyl chloride: saturated C5, lacks C2–C3 double bond required for downstream stereochemistry |
| Quantified Difference | Chain-length mismatch: C5 vs C4 (missing one methylene unit); saturation mismatch: conjugated C=C vs fully saturated |
| Conditions | API synthesis pathway for (1S,2R)-Tapentadol hydrochloride production |
Why This Matters
For GMP pharmaceutical manufacturing, procurement of the correct chain-length enoyl chloride is non-negotiable: an incorrect intermediate produces a structurally different final compound that is not the registered API.
